molecular formula C14H17NO3 B12563592 N-(Benzoyloxy)-N,3-dimethylpent-4-enamide CAS No. 212577-86-1

N-(Benzoyloxy)-N,3-dimethylpent-4-enamide

Cat. No.: B12563592
CAS No.: 212577-86-1
M. Wt: 247.29 g/mol
InChI Key: NRVHQOAIROIKHX-UHFFFAOYSA-N
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Description

N-(Benzoyloxy)-N,3-dimethylpent-4-enamide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a benzoyloxy group attached to an amide, with a dimethylpent-4-enamide backbone. The presence of both benzoyloxy and amide functionalities makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzoyloxy)-N,3-dimethylpent-4-enamide typically involves the direct N–O bond formation via the oxidation of amines with benzoyl peroxide. This method is efficient and avoids undesirable C–N bond formation, which can be a common side reaction . The reaction conditions often include a significant amount of water in combination with cesium carbonate (Cs2CO3) to achieve high selectivity and yield . The reaction is applicable to a wide range of amine substrates, making it a versatile method for synthesizing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of benzoyl peroxide as an oxidizing agent and the optimization of reaction parameters such as temperature, solvent, and catalyst concentration are crucial for achieving high yields and purity. The process is designed to be simple, mild, and free from the need for an inert atmosphere, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(Benzoyloxy)-N,3-dimethylpent-4-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include bis-(benzoyloxy) derivatives, hydroxylamine derivatives, and various substituted amides.

Mechanism of Action

The mechanism of action of N-(Benzoyloxy)-N,3-dimethylpent-4-enamide involves the formation of reactive intermediates, such as benzoyloxy radicals, upon cleavage of the peroxide bond. These radicals can interact with various molecular targets, leading to the formation of hydroxylamine and other derivatives . The compound’s effects are mediated through its interaction with enzymes and proteins, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzoyloxy)-N,3-dimethylpent-4-enamide is unique due to its specific combination of benzoyloxy and amide functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in both research and industrial settings.

Properties

CAS No.

212577-86-1

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

[methyl(3-methylpent-4-enoyl)amino] benzoate

InChI

InChI=1S/C14H17NO3/c1-4-11(2)10-13(16)15(3)18-14(17)12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3

InChI Key

NRVHQOAIROIKHX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N(C)OC(=O)C1=CC=CC=C1)C=C

Origin of Product

United States

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